(E)-N-[[4-(difluoromethoxy)phenyl]methyl]-2-phenylethenesulfonamide
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Overview
Description
(E)-N-[[4-(difluoromethoxy)phenyl]methyl]-2-phenylethenesulfonamide is a synthetic organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a sulfonamide group via an ethene linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[[4-(difluoromethoxy)phenyl]methyl]-2-phenylethenesulfonamide typically involves several key steps:
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Formation of the Difluoromethoxyphenyl Intermediate: : This step involves the introduction of the difluoromethoxy group to a phenyl ring. A common method is the reaction of 4-hydroxybenzaldehyde with difluoromethyl ether in the presence of a base such as potassium carbonate.
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Synthesis of the Ethene Linkage: : The intermediate is then subjected to a Wittig reaction to form the ethene linkage. This involves the reaction of the difluoromethoxyphenyl intermediate with a suitable phosphonium ylide.
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Sulfonamide Formation: : The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the ethene intermediate with sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[[4-(difluoromethoxy)phenyl]methyl]-2-phenylethenesulfonamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
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Reduction: : Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the ethene linkage to an ethane linkage.
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Substitution: : The phenyl rings can undergo electrophilic aromatic substitution reactions. For example, nitration using nitric acid and sulfuric acid can introduce nitro groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid and sulfuric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Ethane-linked sulfonamide.
Substitution: Nitro or bromo derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-[[4-(difluoromethoxy)phenyl]methyl]-2-phenylethenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore. The presence of the sulfonamide group is particularly interesting due to its known bioactivity, which can be exploited in the design of new drugs.
Medicine
Medically, this compound is studied for its potential therapeutic effects. It may act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development in areas such as cancer or infectious diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity, due to the presence of the difluoromethoxy group.
Mechanism of Action
The mechanism of action of (E)-N-[[4-(difluoromethoxy)phenyl]methyl]-2-phenylethenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The difluoromethoxy group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-[[4-(Methoxy)phenyl]methyl]-2-phenylethenesulfonamide: Similar structure but with a methoxy group instead of a difluoromethoxy group.
N-[[4-(Trifluoromethoxy)phenyl]methyl]-2-phenylethenesulfonamide: Contains a trifluoromethoxy group, which may alter its chemical and biological properties.
Uniqueness
(E)-N-[[4-(difluoromethoxy)phenyl]methyl]-2-phenylethenesulfonamide is unique due to the presence of the difluoromethoxy group, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(E)-N-[[4-(difluoromethoxy)phenyl]methyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO3S/c17-16(18)22-15-8-6-14(7-9-15)12-19-23(20,21)11-10-13-4-2-1-3-5-13/h1-11,16,19H,12H2/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVJXQUYWBCGLA-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC=C(C=C2)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC=C(C=C2)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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